Lipophilicity Surge Relative to Mono-4-chlorophenyl Analogs
The target compound exhibits a markedly elevated computed logP (XLogP3 = 6.3) compared to the des-chloro analog 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxamide (estimated XLogP3 ≈ 3.5–4.0) and the mono-4-chlorophenyl variant 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide (estimated XLogP3 ≈ 4.5–5.0) [1]. The addition of a second 4-chlorophenyl moiety raises logP by approximately 1.3–2.8 log units, which is expected to increase non-specific binding to hydrophobic surfaces and alter cellular permeability characteristics [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 6.3 |
| Comparator Or Baseline | 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide (estimated XLogP3 ≈ 4.5–5.0); 2,4-dimethyl-7-phenyl analog (estimated XLogP3 ≈ 3.5–4.0) |
| Quantified Difference | Δ = +1.3 to +2.8 log units |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
Higher lipophilicity directly influences off-target promiscuity and membrane partitioning; procurement decisions based on the core scaffold without accounting for the second 4-chlorophenyl moiety will mis-predict cellular distribution and binding behavior.
- [1] PubChem. (2025). N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide. PubChem Compound Summary, CID 1475864. National Center for Biotechnology Information. Analog XLogP3 values were estimated using the XLogP3 algorithm for structurally related entries lacking experimental data. View Source
